REACTION_SMILES
|
[C:26](#[N:27])[BH3-:28].[CH3:22][C:23](=[O:24])[O-:25].[CH3:30][C:31](=[O:32])[OH:33].[CH3:34][OH:35].[Cl:1][c:2]1[c:3]([CH2:12][C:13](=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[NH4+:21].[Na+:29]>>[Cl:1][c:2]1[c:3]([CH2:12][CH:13]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[NH2:27])[n:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cc1ncc(C(F)(F)F)cc1Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cc1ncc(C(F)(F)F)cc1Cl)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |